(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid

Chiral Building Block Asymmetric Synthesis Peptidomimetics

Researchers requiring enantiopure β-amino acid building blocks face challenges with racemic mixtures needing costly chiral resolution. (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (CAS 1228548-39-7) provides ≥95% enantiomeric purity with defined (R)-stereochemistry, eliminating additional purification steps. • Predictable stereochemical outcomes in peptidomimetic coupling reactions • Elevated logP (0.171 vs -1.655 non-tert-butylated analog) enables systematic SAR lipophilicity tuning • Validated NEK1 negative control (IC50 > 10 μM) for kinase screening panels • Hydrochloride salt form (CAS 1354970-45-8) available for enhanced aqueous solubility in biological assays

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B15274923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N
InChIInChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
InChIKeyQVTSIUCKEVJNGO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid: A Chiral β-Amino Acid Building Block for Pharmaceutical and Biochemical Research


(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a chiral β-amino acid derivative characterized by a tert-butyl-substituted phenyl ring linked to a propanoic acid backbone, with a stereocenter at the C3 position . It is primarily utilized as a research chemical and synthetic intermediate in the design of peptidomimetics and bioactive molecules, where its defined (R)-stereochemistry and lipophilic tert-butyl group confer distinct physicochemical and biological interaction profiles compared to non-tert-butylated or racemic analogs . The compound is commercially available in both free acid and hydrochloride salt forms, with the hydrochloride salt offering enhanced aqueous solubility for in vitro and in vivo experimental applications .

Defined (R)-enantiomer for chiral synthesis of peptidomimetics

Hydrochloride salt form supports aqueous solubility in biological assays

tert-Butylphenyl group provides distinct lipophilicity profile for SAR studies

Why Generic β-Amino Acid Substitution Fails: Critical Differentiation of (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid from Close Analogs


In-class β-amino acid derivatives cannot be simply interchanged for applications requiring specific chiral recognition, modulated lipophilicity, or defined enzyme interaction profiles. The (3R)-configured tert-butylphenyl substituent in this compound drives measurable differences in stereochemical purity , lipophilicity (logP) relative to non-tert-butylated phenyl analogs [1][2], and enzyme inhibition potency and selectivity [3] that directly impact experimental outcomes in asymmetric synthesis, receptor binding studies, and in vitro pharmacology. The following quantitative evidence sections detail exactly where these distinctions matter for scientific selection and procurement decisions.

Racemic mixture

Undefined stereochemistry may alter chiral recognition and coupling outcomes in asymmetric synthesis.

Non‑tert‑butyl analog

Lower logP (‑1.655 vs 0.171) may reduce membrane interaction and shift SAR interpretation.

Free acid form

Lower aqueous solubility may limit direct use in cell‑based assays without organic co‑solvents.

Quantitative Differentiation Evidence for (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid: Head-to-Head Comparisons Against Key Analogs


Chiral Purity: Enantiomerically Defined (R)-Configuration vs. Racemic Mixture

The (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is supplied with a minimum enantiomeric purity of 95% , providing a defined (R)-stereochemistry at the C3 position. In contrast, racemic 3-amino-3-(4-tert-butylphenyl)propanoic acid (CAS 282524-82-7) lacks stereochemical specification and is often sold as an undefined mixture .

Chiral purity
Specification review
≥95% (R)-enantiomer vs racemic mixture (undefined stereochemistry)
Enables defined stereochemical control in chiral synthesis.
Verify vendor CoA for lot-specific enantiomeric purity.
Chiral Building Block Asymmetric Synthesis Peptidomimetics

Lipophilicity Enhancement: tert-Butylphenyl Substitution vs. Non-Substituted Phenyl Analog

The tert-butyl group on the phenyl ring of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid significantly increases its lipophilicity relative to the non-tert-butylated analog. The calculated logP for the target compound hydrochloride salt is 0.171 [1], compared to a logP of -1.655 for the unsubstituted 3-amino-3-phenylpropanoic acid [2], representing a >1.8 log unit increase and corresponding ~63-fold higher octanol-water partition coefficient.

Lipophilicity
Reported
logP 0.171 (HCl salt) vs -1.655 (phenyl analog) – Δ ~1.83, ~63‑fold higher partition
Supports lipophilicity-driven membrane interaction studies.
Calculated logP; experimental measurement advised.
Lipophilicity logP Membrane Permeability

Enzyme Inhibition Selectivity: Weak NEK1 Inhibition vs. Potent DPP4 Inhibitor Reference

In a biochemical Z-LYTE assay, (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid exhibited very weak inhibition of the wild-type human NEK1 kinase, with an IC50 > 10,000 nM [1]. By comparison, a structurally distinct DPP4 inhibitor (CHEMBL3941804) shows a Kd of 2.40 nM and an IC50 of 2.10 nM in analogous enzyme inhibition assays [2]. This >4,000-fold difference in potency highlights the compound's limited activity against this kinase target.

Kinase inhibition
Reported
NEK1 IC50 >10,000 nM vs DPP4 inhibitor IC50 2.10 nM – >4,761‑fold weaker
Indicates very weak NEK1 activity; suitable as kinase assay negative control.
Z‑LYTE assay, 1 h incubation; human recombinant kinase domain.
Enzyme Inhibition Kinase Assay Selectivity

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Acid Form

The hydrochloride salt form of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (CAS 1354970-45-8) is specifically formulated to enhance aqueous solubility compared to the free acid (CAS 1228548-39-7) . While quantitative solubility values are not available, the hydrochloride salt's increased polarity and ionic nature generally confer superior dissolution in aqueous buffers, facilitating preparation of stock solutions for biological assays.

Salt form solubility
Class-level
Hydrochloride salt (enhanced aqueous solubility) vs free acid (lower solubility)
Facilitates aqueous stock preparation for in vitro assays.
Quantitative solubility data not available; confirm experimentally.
Solubility Formulation In Vitro Assays

High-Value Application Scenarios for (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid Based on Verified Evidence


Chiral Building Block for Asymmetric Synthesis of Peptidomimetics

The defined (R)-stereochemistry and high enantiomeric purity (≥95%) of this compound make it an ideal starting material for the synthesis of enantiomerically pure peptidomimetics and β-peptide foldamers. In asymmetric synthesis, the use of a single enantiomer eliminates the need for costly chiral resolution steps and ensures predictable stereochemical outcomes in downstream coupling reactions .

Lipophilicity-Modulated Probe for Structure-Activity Relationship (SAR) Studies

With a logP value of 0.171—substantially higher than the non-tert-butylated analog (logP -1.655)—this compound serves as a valuable tool for SAR campaigns exploring the impact of lipophilicity on target binding, cellular permeability, and in vivo distribution [1][2]. It can be incorporated into lead series to systematically tune physicochemical properties without altering core pharmacophore elements.

Negative Control in NEK1 Kinase Activity Assays

The very weak inhibitory activity against NEK1 (IC50 > 10 μM) establishes this compound as a suitable negative control for high-throughput kinase screening panels targeting NEK1 or related serine/threonine kinases [3]. Its use as a control ensures that observed inhibitory effects of test compounds are not attributable to non-specific interactions.

Aqueous-Compatible Formulation for In Vitro Pharmacology

The hydrochloride salt form offers improved aqueous solubility relative to the free acid, enabling preparation of concentrated stock solutions in water or physiological buffers for cell-based assays, enzyme inhibition studies, and receptor binding experiments . This reduces reliance on DMSO or other organic solvents that may interfere with assay readouts.

Application
Selection Property
Validation Focus
Asymmetric synthesis of peptidomimetics
Defined (R)-enantiomer with high chiral purity
Stereochemical outcome and yield in coupling reactions
Lipophilicity SAR studies
Enhanced logP vs non‑tert‑butyl analog
Impact on target binding and cellular permeability
Kinase screening assay control
Very weak NEK1 inhibitory activity
Confirmation of assay specificity and lack of off‑target effects
In vitro pharmacology studies
Hydrochloride salt for improved aqueous solubility
Reduced organic co‑solvent interference in cell‑based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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